![molecular formula C11H15N3O B1481015 4-Ethoxyindoline-1-carboximidamide CAS No. 2098091-22-4](/img/structure/B1481015.png)
4-Ethoxyindoline-1-carboximidamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Ethoxyindoline-1-carboximidamide is C11H15N3O, and its molecular weight is 205.26 g/mol.Chemical Reactions Analysis
Indoline structures, including 4-Ethoxyindoline-1-carboximidamide, are commonly found in natural and synthetic compounds with medicinal value . They are used in drug design because of their special structure and properties .Scientific Research Applications
Photolabile Precursors in Chemical Synthesis
4-Ethoxyindoline-1-carboximidamide derivatives show potential in the field of chemical synthesis, particularly as photolabile precursors of carboxylic acids. Research indicates that substituents at the 4-position can significantly influence the efficiency of photolysis, a process important for the release of neuroactive amino acids and other biologically active molecules (Papageorgiou & Corrie, 2000).
Antihyperglycemic Agents
Compounds related to 4-Ethoxyindoline-1-carboximidamide have been studied for their potential antihyperglycemic effects. A novel series of carboximidamides linked with pyrimidine moiety demonstrated significant reduction in serum glucose levels, suggesting a potential for use in treating diabetes-related conditions (Moustafa et al., 2021).
Anti-inflammatory and Analgesic Agents
Derivatives of 4-Ethoxyindoline-1-carboximidamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies indicate that certain compounds exhibit significant cyclooxygenase inhibition and provide analgesic and anti-inflammatory effects, hinting at their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).
Crystallographic Studies
The solid-state structure and properties of related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, including those with substituents similar to 4-Ethoxyindoline-1-carboximidamide, have been explored, providing insights into their intramolecular interactions and potential applications in material science and molecular engineering (Boere et al., 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-ethoxyindoline-1-carboximidamide, often bind with high affinity to multiple receptors . This suggests that 4-Ethoxyindoline-1-carboximidamide may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit certain enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Ethoxyindoline-1-carboximidamide may have a broad range of molecular and cellular effects.
Future Directions
properties
IUPAC Name |
4-ethoxy-2,3-dihydroindole-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-15-10-5-3-4-9-8(10)6-7-14(9)11(12)13/h3-5H,2,6-7H2,1H3,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETPPNPJHFUREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyindoline-1-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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